molecular formula C20H17ClN2O5 B254451 N-(4-chlorobenzyl)-N-(2-furylmethyl)-2-(2-nitrophenoxy)acetamide

N-(4-chlorobenzyl)-N-(2-furylmethyl)-2-(2-nitrophenoxy)acetamide

Cat. No. B254451
M. Wt: 400.8 g/mol
InChI Key: RXSREVPQWOKOQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorobenzyl)-N-(2-furylmethyl)-2-(2-nitrophenoxy)acetamide, also known as FC-99, is a chemical compound that has been synthesized for various scientific research applications. This compound has gained attention due to its potential pharmacological properties, including its ability to act as an antitumor agent.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-N-(2-furylmethyl)-2-(2-nitrophenoxy)acetamide is not fully understood, but it is believed to act by inhibiting the activity of various enzymes and signaling pathways involved in cell growth and proliferation. N-(4-chlorobenzyl)-N-(2-furylmethyl)-2-(2-nitrophenoxy)acetamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and proliferation.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-N-(2-furylmethyl)-2-(2-nitrophenoxy)acetamide has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis and cell cycle arrest in cancer cells, leading to the inhibition of tumor growth. N-(4-chlorobenzyl)-N-(2-furylmethyl)-2-(2-nitrophenoxy)acetamide has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, N-(4-chlorobenzyl)-N-(2-furylmethyl)-2-(2-nitrophenoxy)acetamide has been found to have neuroprotective effects, potentially making it a useful treatment for neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of N-(4-chlorobenzyl)-N-(2-furylmethyl)-2-(2-nitrophenoxy)acetamide is its potential as an antitumor agent, which makes it a valuable tool for cancer research. N-(4-chlorobenzyl)-N-(2-furylmethyl)-2-(2-nitrophenoxy)acetamide has also been shown to have potential therapeutic applications for other diseases, such as Alzheimer's disease and inflammation. However, one limitation of N-(4-chlorobenzyl)-N-(2-furylmethyl)-2-(2-nitrophenoxy)acetamide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on N-(4-chlorobenzyl)-N-(2-furylmethyl)-2-(2-nitrophenoxy)acetamide. One area of interest is the development of more efficient and cost-effective synthesis methods for N-(4-chlorobenzyl)-N-(2-furylmethyl)-2-(2-nitrophenoxy)acetamide. Another area of research is the optimization of N-(4-chlorobenzyl)-N-(2-furylmethyl)-2-(2-nitrophenoxy)acetamide's pharmacological properties, such as its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-chlorobenzyl)-N-(2-furylmethyl)-2-(2-nitrophenoxy)acetamide and its potential therapeutic applications for various diseases.

Synthesis Methods

The synthesis of N-(4-chlorobenzyl)-N-(2-furylmethyl)-2-(2-nitrophenoxy)acetamide involves a multi-step process that starts with the reaction of 4-chlorobenzyl chloride with 2-furylmethylamine to produce N-(4-chlorobenzyl)-N-(2-furylmethyl)amine. This intermediate is then reacted with 2-nitrophenol and acetic anhydride to yield N-(4-chlorobenzyl)-N-(2-furylmethyl)-2-(2-nitrophenoxy)acetamide. The final product is purified using column chromatography and characterized using various spectroscopic techniques.

Scientific Research Applications

N-(4-chlorobenzyl)-N-(2-furylmethyl)-2-(2-nitrophenoxy)acetamide has been studied extensively for its potential pharmacological properties. It has been found to exhibit antitumor activity in various cancer cell lines, including breast, lung, and colon cancer. N-(4-chlorobenzyl)-N-(2-furylmethyl)-2-(2-nitrophenoxy)acetamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, N-(4-chlorobenzyl)-N-(2-furylmethyl)-2-(2-nitrophenoxy)acetamide has been studied for its potential use as an anti-inflammatory agent and as a treatment for Alzheimer's disease.

properties

Product Name

N-(4-chlorobenzyl)-N-(2-furylmethyl)-2-(2-nitrophenoxy)acetamide

Molecular Formula

C20H17ClN2O5

Molecular Weight

400.8 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-N-(furan-2-ylmethyl)-2-(2-nitrophenoxy)acetamide

InChI

InChI=1S/C20H17ClN2O5/c21-16-9-7-15(8-10-16)12-22(13-17-4-3-11-27-17)20(24)14-28-19-6-2-1-5-18(19)23(25)26/h1-11H,12-14H2

InChI Key

RXSREVPQWOKOQE-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)N(CC2=CC=C(C=C2)Cl)CC3=CC=CO3

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)N(CC2=CC=C(C=C2)Cl)CC3=CC=CO3

Origin of Product

United States

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